

Application Notes and Protocols for Ro 18-5364 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Ro 18-5364

Ro 18-5364 is a potent and selective inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. As a member of the substituted benzimidazole class of compounds, it shares a mechanism of action with clinically used proton pump inhibitors (PPIs) like omeprazole and lansoprazole. These compounds are prodrugs that, in an acidic environment, convert to a reactive species that forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase. This irreversible inhibition blocks the final step of gastric acid secretion. In a research context, **Ro 18-5364** is a valuable tool for studying the role of the H+/K+-ATPase in various physiological and pathological processes, including its emerging role in cancer biology.

Proton pumps are not only crucial for gastric acid secretion but are also implicated in the regulation of intracellular pH in various cell types, including cancer cells. Many cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular space, which is thought to contribute to tumor progression, metastasis, and drug resistance. By inhibiting proton pumps, compounds like **Ro 18-5364** can disrupt this pH balance, leading to intracellular acidification and potentially inducing apoptosis or sensitizing cancer cells to conventional chemotherapies.

Mechanism of Action

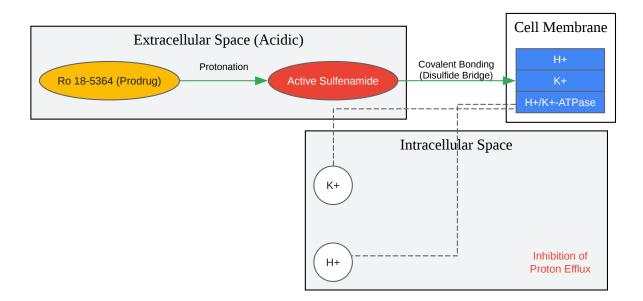


Methodological & Application

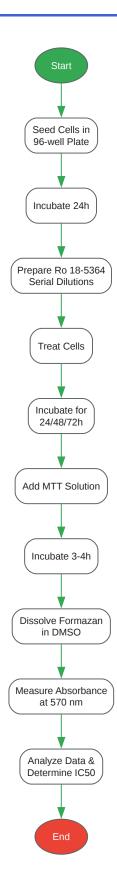
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Ro 18-5364, like other benzimidazole PPIs, is a weak base that accumulates in acidic compartments. In the acidic environment of the secretory canaliculi of parietal cells, or potentially in the acidic microenvironment of tumors, **Ro 18-5364** undergoes a proton-catalyzed conversion to its active form, a sulfenamide. This reactive molecule then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.









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